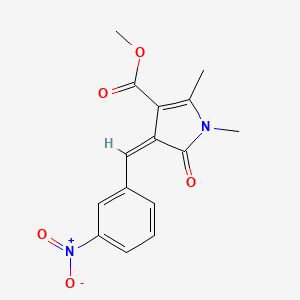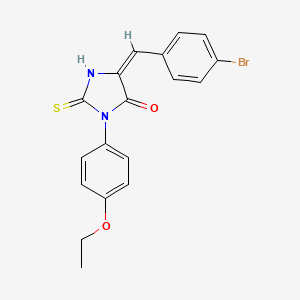
N-(2-methyl-5-nitrophenyl)-beta-D-mannopyranosylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methyl-5-nitrophenyl)-beta-D-mannopyranosylamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as Methyl-ManNAc, and it is a derivative of N-acetylmannosamine (ManNAc). Methyl-ManNAc is a white crystalline solid that is soluble in water and has a molecular weight of 309.28 g/mol.
Mechanism of Action
Methyl-N-(2-methyl-5-nitrophenyl)-beta-D-mannopyranosylamine works by inhibiting the activity of enzymes involved in the synthesis of sialic acid. This inhibition leads to a decrease in the production of sialic acid, which in turn affects glycosylation. Methyl-N-(2-methyl-5-nitrophenyl)-beta-D-mannopyranosylamine has also been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects:
Methyl-N-(2-methyl-5-nitrophenyl)-beta-D-mannopyranosylamine has been shown to have various biochemical and physiological effects. One of the primary effects of Methyl-N-(2-methyl-5-nitrophenyl)-beta-D-mannopyranosylamine is the inhibition of sialylation, which affects glycosylation. Methyl-N-(2-methyl-5-nitrophenyl)-beta-D-mannopyranosylamine has also been shown to affect the immune system by modulating the expression of cytokines and chemokines. Methyl-N-(2-methyl-5-nitrophenyl)-beta-D-mannopyranosylamine has also been shown to affect the metabolism of lipids and carbohydrates.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using Methyl-N-(2-methyl-5-nitrophenyl)-beta-D-mannopyranosylamine in lab experiments is its ability to inhibit sialylation, which affects glycosylation. This inhibition allows researchers to study the effects of glycosylation on various biological processes. However, one of the limitations of using Methyl-N-(2-methyl-5-nitrophenyl)-beta-D-mannopyranosylamine in lab experiments is its potential toxicity, which can affect the viability of cells.
Future Directions
For research include the development of new methods for the synthesis of Methyl-N-(2-methyl-5-nitrophenyl)-beta-D-mannopyranosylamine, the study of its effects on various biological processes, and the development of new derivatives with improved properties.
Synthesis Methods
Methyl-N-(2-methyl-5-nitrophenyl)-beta-D-mannopyranosylamine can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. The chemical synthesis of Methyl-N-(2-methyl-5-nitrophenyl)-beta-D-mannopyranosylamine involves the reaction of N-(2-methyl-5-nitrophenyl)-beta-D-mannopyranosylamine with methyl nitrophenol in the presence of a strong acid catalyst. Enzymatic synthesis of Methyl-N-(2-methyl-5-nitrophenyl)-beta-D-mannopyranosylamine involves the use of enzymes such as N-acetylhexosamine kinase and UDP-GlcNAc 2-epimerase. Microbial synthesis of Methyl-N-(2-methyl-5-nitrophenyl)-beta-D-mannopyranosylamine involves the use of microorganisms such as Escherichia coli and Streptomyces lividans.
Scientific Research Applications
Methyl-N-(2-methyl-5-nitrophenyl)-beta-D-mannopyranosylamine has been extensively studied for its potential applications in various scientific fields. One of the primary applications of Methyl-N-(2-methyl-5-nitrophenyl)-beta-D-mannopyranosylamine is in the study of glycosylation, which is the process of adding sugar molecules to proteins and lipids. Methyl-N-(2-methyl-5-nitrophenyl)-beta-D-mannopyranosylamine is used as a precursor for the synthesis of sialic acid, which is an essential component of glycosylation. Methyl-N-(2-methyl-5-nitrophenyl)-beta-D-mannopyranosylamine has also been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells.
properties
IUPAC Name |
2-(hydroxymethyl)-6-(2-methyl-5-nitroanilino)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O7/c1-6-2-3-7(15(20)21)4-8(6)14-13-12(19)11(18)10(17)9(5-16)22-13/h2-4,9-14,16-19H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDULDSITSDCQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC2C(C(C(C(O2)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxymethyl)-6-[(2-methyl-5-nitrophenyl)amino]oxane-3,4,5-triol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-2-methoxy-N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5108900.png)
![2-{5-[(5-chloro-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B5108904.png)

![diethyl {[acetyl(allyl)amino]methyl}phosphonate](/img/structure/B5108916.png)
![1-(9H-carbazol-9-yl)-3-[(2,5-dimethylphenyl)amino]-2-propanol](/img/structure/B5108928.png)
![5-[5-(2,4-dimethoxybenzyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5108937.png)

![3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-[2-(2-thienyl)ethyl]propanamide](/img/structure/B5108950.png)
![2-propyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B5108955.png)

![2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5108966.png)
![N-{5-[(2-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(3,4-dichlorophenyl)urea](/img/structure/B5108968.png)
![3-(3,4-dimethylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B5108974.png)
![6-(2-chlorophenyl)-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5108977.png)